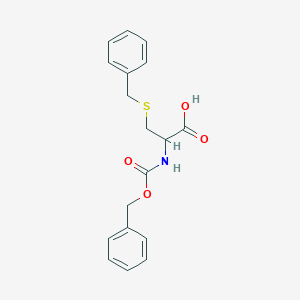

Z-Cys(Bzl)-OH

Beschreibung

Historical Development of Cysteine Protecting Groups in Peptide Synthesis

The chemical synthesis of peptides is a complex process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions during the formation of amide (peptide) bonds. researchgate.net The concept of using such "protecting groups" was firmly established in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group for the protection of α-amino groups. rsc.orgthieme-connect.de This group could be selectively removed under mild conditions, a critical feature for successful peptide synthesis. thieme-connect.de

The amino acid cysteine presents a unique challenge due to its thiol (-SH) side chain. rsc.orgrsc.org The high nucleophilicity of the thiol group and its propensity for oxidation to form disulfide bridges make its protection essential during synthesis to avoid a host of side reactions, including uncontrolled polymerization and alkylation. rsc.orgpnas.org This necessity spurred the development of various thiol-protecting groups.

Historically, the S-benzyl (Bzl) group was one of the first and most important protecting groups developed for the cysteine side chain. thieme-connect.de Introduced by du Vigneaud and collaborators, the benzyl (B1604629) group proved to be stable under the conditions required for peptide chain elongation but could be removed during the final deprotection step, typically using harsh conditions like sodium in liquid ammonia (B1221849) or strong acids like hydrogen fluoride (B91410) (HF). thieme-connect.dekarger.com The combination of the N-terminal Z group and the side-chain Bzl group in Z-Cys(Bzl)-OH provided a robust building block that became integral to the "Boc/Bzl" strategy, particularly in classical solution-phase synthesis. rsc.orgpeptide.com This strategy involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-α-protection and more stable, benzyl-based groups for semi-permanent side-chain protection. peptide.com

| Protecting Group | Abbreviation | Common Removal Conditions | Orthogonal to |

| Benzyl | Bzl | HF, Na/NH₃, HBr | Fmoc |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate (B1210297) | Trt, Fmoc, Boc |

| tert-Butyl | tBu | HF, TMSOTf | Acm, Fmoc |

| Trityl | Trt | TFA, Iodine | Acm, Fmoc |

| 4-Methoxybenzyl | 4-MeOBzl | HF, TFMSA | Fmoc |

| 9-Fluorenylmethyl | Fm | Piperidine (B6355638) | Boc, Bzl, Acm |

Pioneering Role of this compound in the Synthesis of Peptide Hormones

The utility of this compound was most profoundly demonstrated in the first chemical synthesis of a peptide hormone, oxytocin (B344502), by Vincent du Vigneaud and his team in 1953. rsc.org This achievement, for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955, was a landmark in biochemistry and organic chemistry. rsc.org The synthesis of this nonapeptide, which contains an intramolecular disulfide bridge, relied heavily on the use of this compound. rsc.orgthieme-connect.de The S-benzyl groups on the two cysteine residues prevented premature disulfide bond formation while the peptide chain was assembled in a stepwise manner using solution-phase techniques. karger.com

In the historic synthesis of oxytocin, the fully protected nonapeptide, Z-Cys(Bzl)-Tyr-Ile-Gln-Asn-Cys(Bzl)-Pro-Leu-Gly-NH₂, was constructed. karger.com The final step involved the simultaneous removal of the N-terminal Z group and the two side-chain Bzl groups by reduction with sodium in liquid ammonia. karger.com This yielded the linear dithiol nonapeptide, which was then oxidized to form the crucial disulfide bridge, resulting in biologically active oxytocin. karger.com

Following this success, this compound was employed in the synthesis of other significant peptide hormones, including lysine-vasopressin. pnas.orgpnas.org The synthesis of lysine-vasopressin also involved the assembly of a protected nonapeptide precursor, Tos-Cys(Bzl)-Tyr-Phe-Gln-Asn-Cys(Bzl)-Pro-Lys(Tos)-Gly-NH₂, where this compound or its tosyl-protected counterpart was a key component. pnas.org Similar to the oxytocin synthesis, the final deprotection was achieved with sodium in liquid ammonia, followed by oxidative cyclization to form the active hormone. pnas.org

| Peptide Hormone | Key Protected Intermediate Containing Cys(Bzl) | Synthesis Strategy |

| Oxytocin | Z-Cys(Bzl)-Tyr-Ile-Gln-Asn-Cys(Bzl)-Pro-Leu-Gly-NH₂ | Solution-Phase Synthesis karger.comresearchgate.net |

| Lysine-Vasopressin | Tos-Cys(Bzl)-Tyr-Phe-Gln-Asn-Cys(Bzl)-Pro-Lys(Z-resin)-Gly-NH₂ | Solid-Phase Synthesis pnas.org |

| Arginine-Vasopressin | Modifications of deamino-[Cys]arginine vasopressin using Cys(Bzl) | Solid-Phase Synthesis acs.org |

Fundamental Contributions to Established Peptide Synthesis Methodologies

The compound this compound was a foundational tool in the development of major peptide synthesis strategies, leaving a lasting legacy on the field. Its primary contributions were in solution-phase synthesis and the early development of solid-phase peptide synthesis (SPPS).

In solution-phase peptide synthesis , this compound was a workhorse building block. peptide.com The Z group for N-α-protection and the Bzl group for the cysteine side chain formed part of a coherent strategy where temporary protecting groups were removed at each step, and the semi-permanent side-chain protectors were cleaved at the end of the synthesis. karger.com This approach, often called a convergent or segment condensation strategy, allowed for the purification of intermediate peptide fragments, which was crucial for ensuring the purity of the final complex peptide. thieme-connect.de The synthesis of oxytocin is the quintessential example of this methodical approach. karger.com

This compound also played a role in the advent of solid-phase peptide synthesis (SPPS) , a revolutionary technique developed by Bruce Merrifield. peptide.com In the classical Merrifield method, which utilizes the Boc/Bzl protection scheme, the peptide is assembled on an insoluble resin support. peptide.comnih.gov The N-α-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups, such as the S-benzyl on cysteine, remain intact. peptide.com this compound, or more commonly Boc-Cys(Bzl)-OH, was used to incorporate cysteine into the growing peptide chain. peptide.com The final cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups, including the S-benzyl, were typically accomplished in a single step using a very strong acid like anhydrous hydrogen fluoride (HF). peptide.compeptide.com Although the Boc/Bzl strategy is not truly orthogonal because both protecting groups are acid-labile (just at different strengths), it was the dominant method for SPPS for many years and was used to synthesize countless peptides. peptide.com For instance, the solid-phase synthesis of a precursor to oxytocin was reported using Z-(S-Bzl)-Cys as the N-terminal residue. cdnsciencepub.com

The stability of the S-benzyl group to the repetitive acid treatments required for Boc group removal was a key factor in its utility, while its lability to strong acids like HF allowed for the final, concerted deprotection of the entire peptide. peptide.com This fundamental contribution helped establish SPPS as a practical and automatable method for producing complex peptides. peptide.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPNWHGYKFXQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3257-18-9 | |

| Record name | NSC164669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Z Cys Bzl Oh As a Side Chain Protecting Group for Thiol Functionality

Mechanistic Considerations of Benzyl (B1604629) Thiol Protection in Cysteine Residues

The protection of the cysteine thiol group with a benzyl group is a well-established strategy in peptide chemistry. researchgate.net The formation of the S-benzyl ether involves the reaction of the cysteine thiol with a benzylating agent, such as benzyl chloride or benzyl bromide, typically in the presence of a base. chem-station.comorganic-chemistry.org This reaction proceeds via a Williamson ether synthesis-like mechanism, where the thiolate anion acts as a nucleophile, displacing the halide from the benzyl group to form a stable thioether bond.

Deprotection, or the removal of the S-benzyl group, is typically achieved under strong acidic or reductive conditions. chem-station.comrsc.org Reductive cleavage is often carried out using sodium in liquid ammonia (B1221849) (Na/NH₃), a method that effectively breaks the sulfur-carbon bond. chem-station.comresearchgate.net Alternatively, strong acids like anhydrous hydrogen fluoride (B91410) (HF) can be used. nih.govacs.org The mechanism of acid-catalyzed deprotection involves the protonation of the sulfur atom, followed by cleavage of the S-C bond to release the free thiol and the benzyl cation. The stability of the benzyl cation facilitates this process.

Stability Profile of the S-Benzyl Protecting Group under Various Reaction Conditions

The S-benzyl group is known for its high stability under a wide range of conditions encountered during peptide synthesis, making it a reliable choice for thiol protection. chem-station.com It is notably stable to both acidic and basic conditions commonly used in peptide synthesis protocols. chem-station.com

Specifically, the S-benzyl group is resistant to:

Trifluoroacetic acid (TFA): It withstands the repeated treatments with TFA used for the removal of Nα-Boc protecting groups in Boc-based solid-phase peptide synthesis (SPPS). bachem.comacs.org

Piperidine (B6355638): It is stable to the basic conditions used for the removal of the Nα-Fmoc protecting group in Fmoc-based SPPS. researchgate.net

However, the harsh conditions required for its removal, such as the use of HF or Na/NH₃, can sometimes lead to side reactions or degradation of sensitive peptide sequences. researchgate.netresearchgate.netnih.gov For instance, treatment with HF can lead to the formation of byproducts, and the use of sodium in liquid ammonia can reduce existing disulfide bonds. researchgate.netnih.gov

The stability of various benzyl-type protecting groups has been studied, with S-(4-methylbenzyl)-L-cysteine showing very high stability in 50% TFA-CH₂Cl₂. acs.org This highlights that substitutions on the benzyl ring can modulate the stability of the protecting group.

Comparative Analysis with Other S-Protecting Groups in Peptide Synthesis

The choice of an S-protecting group is a critical decision in peptide synthesis, with several options available, each with its own advantages and disadvantages. The S-benzyl group is often compared with other commonly used protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).

| Protecting Group | Cleavage Conditions | Stability | Orthogonality & Use Cases |

| Benzyl (Bzl) | Strong acid (HF), Na/NH₃ (liq.) chem-station.comrsc.orgnih.gov | Stable to TFA and piperidine bachem.comchem-station.comacs.org | Used in Boc/Bzl strategy; less common in routine synthesis now due to harsh cleavage. bachem.comresearchgate.net |

| Trityl (Trt) | Mild acid (e.g., TFA/TIS), iodine peptide.com | Labile to TFA, stable to base peptide.com | Widely used in Fmoc SPPS; allows for on-resin cyclization. bachem.compeptide.com |

| Acetamidomethyl (Acm) | Mercury(II) acetate (B1210297), iodine, silver salts, electrophilic disulfides researchgate.netbachem.compeptide.com | Stable to HF, TFA, and piperidine researchgate.netbachem.compeptide.com | Orthogonal to many other groups; useful for regioselective disulfide bond formation. bachem.compeptide.com |

| tert-Butyl (tBu) | Strong acid (TFMSA), mercury(II) acetate, TFA/DMSO/anisole peptide.comresearchgate.netgoogle.com | Stable to TFA and iodine oxidation peptide.com | Useful for post-cleavage cyclization strategies. peptide.com |

Key Comparisons:

vs. Trityl (Trt): The Trt group is significantly more acid-labile than the Bzl group and can be removed under much milder acidic conditions, making it highly compatible with Fmoc-SPPS. bachem.comresearchgate.netpeptide.com This allows for the synthesis of peptides with free thiol groups directly after cleavage from the resin. In contrast, the harsh conditions needed to remove Bzl limit its application in modern Fmoc strategies. researchgate.net

vs. Acetamidomethyl (Acm): The Acm group offers orthogonality, as it is stable to the strong acids (like HF) used to cleave Bzl and other protecting groups. researchgate.netbachem.com It is removed in a separate step, often using mercury(II) acetate or iodine, which allows for the selective formation of disulfide bonds. bachem.compeptide.com This makes Acm a valuable tool for synthesizing complex peptides with multiple disulfide bridges, a feat more challenging with the Bzl group alone. researchgate.net

vs. tert-Butyl (tBu): The tBu group is stable to TFA and iodine, providing another layer of orthogonality. peptide.com Its removal often requires specific reagents like TFMSA or mercury(II) acetate. peptide.com This stability profile makes it suitable for strategies involving selective deprotection and cyclization after the main peptide chain has been assembled and cleaved from the resin. peptide.com

Applications of Z Cys Bzl Oh in Advanced Peptide Synthesis Strategies

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique where a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support. rsc.orgpeptide2.com This method simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing at each step. rsc.orgthieme-connect.de The use of cysteine derivatives like Boc-Cys(Bzl)-OH is integral to this process, particularly within specific chemical strategies.

The Boc/Bzl strategy is a foundational approach in SPPS. peptide.comthaiscience.info This methodology utilizes the tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group of the growing peptide chain and benzyl (B1604629) (Bzl)-based groups for the semi-permanent protection of reactive amino acid side chains. peptide2.compeptide.com Boc-Cys(Bzl)-OH is a key building block in this strategy. peptide.combachem.com

The Boc group is labile to moderately strong acids and is typically removed at each cycle of amino acid addition using trifluoroacetic acid (TFA). peptide.comresearchgate.net In contrast, the S-benzyl group of Cys(Bzl) is stable to these conditions, remaining intact throughout the chain assembly. peptide.combachem.com Final cleavage of the completed peptide from the resin and simultaneous removal of the Bzl side-chain protecting groups require treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.compeptide.combachem.com

While effective, the Boc/Bzl protection scheme is not strictly "orthogonal," a term used to describe protecting groups that can be removed under completely different conditions. peptide.compeptide.com Both Boc and Bzl groups are removed by acidolysis, with their removal differentiated by the strength of the acid required. peptide.commdpi.com

| Protecting Group | Function | Deprotection Reagent | Lability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Temporary Nα-amino protection | TFA (Trifluoroacetic acid) | High acid lability |

| Bzl (Benzyl) | Permanent side-chain protection (e.g., for Cys, Ser, Tyr) | HF (Hydrogen fluoride) | Low acid lability (requires strong acid) |

| Z (Benzyloxycarbonyl) | Permanent side-chain protection (e.g., for Lys) | HF (Hydrogen fluoride) | Low acid lability |

| Tos (Tosyl) | Permanent side-chain protection (e.g., for Arg) | HF (Hydrogen fluoride) | Low acid lability |

A significant application of the Boc/Bzl strategy involving Cys(Bzl) is the synthesis of protected peptide precursors for biologically active molecules like oxytocin (B344502). nih.govcdnsciencepub.com Oxytocin is a nonapeptide hormone with a disulfide bridge between two cysteine residues. rsc.org In SPPS, the linear protected peptide is first assembled on the resin, cleaved, and then the disulfide bond is formed in solution.

For instance, the synthesis of the protected oxytocin precursor has been achieved using Boc-amino acids, including Boc-Cys(Bzl)-OH. nih.govcas.cz The assembly results in a resin-bound protected nonapeptide. Following treatment with a strong acid like HF, a protected peptide amide such as Z-Cys(Bzl)-Tyr(Bzl)-Ile-Gln-Asn-Cys(Bzl)-Pro-Leu-Gly-NH₂ can be obtained (though in many SPPS syntheses, the N-terminal Z group is replaced by Boc, which is removed during the final cleavage). nih.govcdnsciencepub.com This fully protected linear peptide is then deprotected and oxidized to form the final, active oxytocin molecule. nih.govkarger.com

The choice of linker, which connects the growing peptide chain to the solid support, is critical for a successful SPPS campaign. In the Boc/Bzl strategy, the linker must be stable to the repeated TFA treatments used for Boc group removal. peptide.com However, it must be cleavable by the final strong acid treatment (e.g., HF) that also removes the side-chain protecting groups. peptide.compeptide.com

The classic linker used for this purpose is the p-alkoxybenzyl alcohol linker, which leads to the formation of a peptide carboxylic acid upon cleavage. lsu.edu The most common resin for Boc/Bzl synthesis of peptide acids is the Merrifield resin, where the first amino acid is attached via a benzyl ester bond. lsu.edu For the synthesis of peptide amides, as in the case of oxytocin, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is often employed. These linkers are also cleaved by HF to yield a C-terminal amide. peptide.com Safety-catch linkers, which require a separate activation step before cleavage, have also been developed and shown to be compatible with both Boc/Bzl and Fmoc/tBu chemistries. mdpi.comnih.gov

Role in Solution-Phase Peptide Synthesis

Before the widespread adoption of SPPS, peptide synthesis was exclusively performed in solution, a method now referred to as Solution-Phase Peptide Synthesis (LPPS). This approach remains relevant for large-scale synthesis and for the preparation of peptide segments for convergent strategies. thaiscience.inforesearchgate.net Z-Cys(Bzl)-OH is a classic reagent in this domain. peptide.comresearchgate.net

In stepwise solution-phase synthesis, the peptide chain is elongated one residue at a time. thieme-connect.dekarger.com The historically significant first synthesis of oxytocin by Vincent du Vigneaud and his colleagues utilized this approach. thieme-connect.dekarger.com Their strategy involved the stepwise coupling of amino acid derivatives, including this compound, to build the protected nonapeptide chain in solution. karger.com

A typical stepwise synthesis involves activating the carboxyl group of an N-protected amino acid (like this compound) and reacting it with the free amino group of the growing peptide chain. thieme-connect.deresearchgate.net After each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid. The synthesis of oxytocin analogs has been demonstrated by starting with a protected pentapeptide and sequentially adding Z-protected amino acids, including Z-Ile-OH, Z-Tyr(Bzl)-OH, and finally this compound, to complete the protected nonapeptide sequence. researchgate.net

For the synthesis of longer peptides, a convergent or segment condensation strategy is often more efficient than a linear stepwise approach. researchgate.netkarger.com This method involves the synthesis of several smaller protected peptide fragments, which are then purified and coupled together in solution to form the final peptide. thieme-connect.dekarger.com

Protected cysteine residues, such as Cys(Bzl), are incorporated into these fragments. For example, the large-scale synthesis of the oxytocin antagonist Atosiban was achieved using a solution-phase segment condensation approach. polypeptide.com This involved the coupling of two protected peptide fragments, one of which contained a Cys(Bzl) residue, demonstrating the industrial applicability of this strategy. polypeptide.com The key challenge in segment condensation is to perform the fragment coupling with minimal racemization at the C-terminal residue of the activated fragment. karger.com

Contribution to Native Chemical Ligation (NCL) and Related Bioconjugation Methods

The compound N-Benzyloxycarbonyl-S-benzyl-L-cysteine, or this compound, serves as a critical building block in the assembly of peptide fragments utilized in Native Chemical Ligation (NCL) and subsequent bioconjugation strategies. Its unique combination of the N-terminal benzyloxycarbonyl (Z) protecting group and the thiol-protecting benzyl (Bzl) group allows for its seamless integration into complex, multi-step peptide synthesis protocols.

Native Chemical Ligation is a powerful technique for constructing large peptides and small proteins by joining two unprotected peptide fragments. rsc.org The reaction occurs between a peptide segment with a C-terminal thioester and another segment possessing an N-terminal cysteine residue. rsc.orgnih.gov This process first forms a thioester-linked intermediate, which then spontaneously undergoes an S-to-N acyl shift to create a stable, native peptide bond at the ligation site. rsc.org The efficiency and success of NCL are highly dependent on the precise chemical structure of the starting peptide fragments, which are typically prepared using solid-phase peptide synthesis (SPPS).

During the synthesis of these fragments, the use of protected amino acids like this compound is essential to prevent unwanted side reactions. rsc.orgpeptide.com The S-benzyl protecting group of this compound provides robust protection for the cysteine thiol, preventing its oxidation or alkylation during peptide chain elongation. peptide.com This is particularly crucial in Boc-based SPPS, where the Bzl group is stable but can be removed during the final cleavage from the resin using strong acids like hydrogen fluoride (HF). peptide.com

The strategic importance of the S-benzyl group in this compound is highlighted in synthesis strategies that require orthogonal protection. rsc.org In the context of NCL, a peptide may contain multiple cysteine residues that need to be chemically differentiated. For instance, one cysteine at the N-terminus of a fragment is required to be free for the ligation reaction, while other internal cysteine residues must remain protected. nih.gov The Cys(Bzl) group can serve as this stable, internal protection. It remains intact during the NCL reaction and can be removed in a later step to either facilitate controlled disulfide bond formation or to expose the thiol for site-specific bioconjugation. nih.govchemimpex.com

The table below outlines various cysteine thiol protecting groups used in peptide synthesis, illustrating the position of the Benzyl group within these schemes.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Acetamidomethyl | Acm | Hg(II) or Ag(I) salts, Iodine | Bzl, Trt, Fmoc |

| Benzyl | Bzl | HF, Na/NH₃ | Acm, Fmoc |

| Trityl | Trt | Mild acid (e.g., TFA), Iodine | Acm, Bzl |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Acm, Fmoc |

| 4-Methoxybenzyl | MeOBzl | Strong acid (HF), but more labile than Bzl | Acm, Trt |

Following the successful assembly of a peptide backbone via NCL, the newly revealed cysteine thiol (from deprotection of the Bzl group) becomes a key functional handle for bioconjugation. This thiol-mediated conjugation allows for the precise attachment of various molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for creating antibody-drug conjugates (ADCs). rsc.orgchemimpex.com The use of this compound in the initial synthesis provides a latent site for such modifications.

The following table summarizes research findings where peptide fragments, potentially synthesized using building blocks like this compound, are employed in ligation and conjugation strategies.

| Research Application | Strategy | Key Finding/Outcome | Reference |

|---|---|---|---|

| Synthesis of Cysteine-Rich Toxins | Native Chemical Ligation | Demonstrated improved yields for complex scorpion toxin peptides by ligating fragments, where internal cysteines were orthogonally protected. | nih.gov |

| Protein Semi-synthesis | Expressed Protein Ligation (EPL) & NCL | Synthetic peptide fragments are ligated to larger recombinant proteins, enabling the introduction of non-native amino acids or labels at specific sites. | nih.gov |

| General Bioconjugation | Thiol-reactive chemistry | Z-S-benzyl-L-cysteine derivatives are used to synthesize peptide intermediates for bioconjugation, enhancing the delivery and efficacy of therapeutic agents. | chemimpex.com |

| Synthesis of Crambin | One-pot NCL | Three separate peptide fragments were successfully ligated using NCL, followed by oxidative folding to yield the native protein, showcasing the power of fragment condensation with protected cysteines. | rsc.org |

Deprotection Strategies for the S Benzyl Moiety of Z Cys Bzl Oh

Hydrogenolytic Cleavage: Catalytic Hydrogenation and Sodium in Liquid Ammonia (B1221849)

Hydrogenolysis, a process involving the cleavage of chemical bonds using hydrogen gas in the presence of a catalyst, is a primary method for removing benzyl-type protecting groups, including the S-benzyl moiety.

Catalytic Hydrogenation: This method typically employs a metal catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere researchgate.netnih.govrsc.org. Hydrogen gas serves as the reducing agent. Alternatively, hydrogen can be supplied via hydrogen donors such as ammonium (B1175870) formate, which allows for catalytic transfer hydrogenation. This approach can be advantageous as it avoids the need for high-pressure hydrogen gas. The reaction is usually carried out in organic solvents like methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF).

While effective, catalytic hydrogenation of S-benzyl cysteine can be problematic due to the propensity of sulfur-containing compounds to poison palladium catalysts, leading to reduced catalytic activity or complete deactivation rsc.org. This necessitates the use of higher catalyst loadings or specific reaction conditions. Research has explored various catalysts and hydrogen donors to optimize this process, sometimes achieving good to excellent yields. The S-benzyl group is generally removed efficiently under these conditions, often in conjunction with the removal of N-benzyloxycarbonyl (Z or Cbz) groups in Boc-based peptide synthesis strategies researchgate.net.

Sodium in Liquid Ammonia: A classical method for cleaving benzyl (B1604629) ethers and thioethers involves the use of sodium metal dissolved in liquid ammonia, a process akin to the Birch reduction researchgate.netnih.gov. This highly reductive method is effective for S-benzyl deprotection. Historically, it was employed in the synthesis of peptides like oxytocin (B344502) researchgate.net. However, the conditions are quite harsh, and liquid ammonia requires specialized handling. Furthermore, strong basic conditions, such as those generated by sodium in liquid ammonia, can potentially lead to side reactions, including β-elimination, particularly if other sensitive functional groups are present in the peptide sequence.

Reductive Cleavage via Electrolytic Methods

Electrolytic methods offer an alternative approach to reductive cleavage. However, based on the available literature, electrolytic reduction is not a commonly cited or extensively documented method for the specific deprotection of the S-benzyl moiety of cysteine in peptide synthesis. While electrolytic reduction has been explored for other protecting groups, such as picolyl esters or nitro-based protecting groups, its application to S-benzyl cysteine deprotection appears less prevalent compared to hydrogenolysis or acidolysis.

Acidolytic Cleavage with Strong Acids (e.g., HF, TFMSA)

Acidolysis, employing strong acids, is another significant strategy for removing the S-benzyl group. This approach is particularly relevant in Boc-based solid-phase peptide synthesis (SPPS), where strong acids are typically used for the simultaneous cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Hydrofluoric Acid (HF): Anhydrous hydrogen fluoride (B91410) (HF) is a potent acid widely used in Boc/Bzl SPPS for global deprotection researchgate.netnih.gov. HF is capable of cleaving the S-benzyl group, often in conjunction with other benzyl-based protecting groups. To mitigate side reactions, scavengers such as anisole, dimethyl sulfide (B99878) (DMS), or p-thiocresol are typically added to the HF cleavage cocktail nih.gov. These scavengers trap the reactive benzyl carbocations generated during the deprotection process, preventing them from alkylating sensitive amino acid residues like tryptophan or methionine, or reacting with the newly liberated thiol group. A known side reaction with HF is the formylation of N-terminal cysteine residues, which can be suppressed by adding excess cysteine as a scavenger researchgate.net. The S-benzyl group is generally considered to be stable to moderate acidic conditions but requires strong acids like HF for efficient removal researchgate.net.

Trifluoromethanesulfonic Acid (TFMSA): Trifluoromethanesulfonic acid (TFMSA), also known as triflic acid, serves as a powerful alternative to HF for acidolytic deprotection. Like HF, TFMSA is employed in Boc chemistry for the simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups. TFMSA, often used in combination with scavengers such as dimethyl sulfide (DMS) or anisole, effectively cleaves the S-benzyl group. The choice of scavengers and acid concentration can influence the reaction mechanism, potentially favoring SN1 or SN2 pathways. TFMSA offers a strong acidic environment suitable for removing robust protecting groups like S-benzyl.

Investigating Mechanisms of S-Benzyl Deprotection

Understanding the mechanisms of S-benzyl deprotection is crucial for optimizing reaction conditions and minimizing side products.

Hydrogenolysis: The mechanism of catalytic hydrogenolysis involves the adsorption of the substrate onto the catalyst surface (e.g., Pd/C). Hydrogen molecules dissociate into atomic hydrogen on the catalyst surface, which then reacts with the S-benzyl bond, cleaving the C-S bond and releasing the free thiol and toluene (B28343) rsc.org.

Acidolysis: Acid-catalyzed cleavage of the S-benzyl group typically proceeds via an SN1 or SN2 mechanism, depending on the acid strength and the presence of nucleophilic scavengers. In an SN1 mechanism, the protonation of the sulfur atom or direct cleavage of the C-S bond leads to the formation of a benzyl carbocation. This highly reactive carbocation is then efficiently trapped by nucleophilic scavengers (e.g., anisole, DMS, thiols) to form stable byproducts, preventing undesired alkylation of other peptide residues. In an SN2 mechanism, a nucleophile directly attacks the benzylic carbon, displacing the sulfur atom. The use of strong acids like HF or TFMSA facilitates the generation of the benzyl carbocation.

Strategies for Selective Deprotection in Complex Peptide Architectures

The successful synthesis of complex peptides often hinges on the ability to selectively remove protecting groups without affecting others or the peptide chain itself. This concept is known as orthogonality. The S-benzyl group presents specific challenges in achieving this selectivity due to its relative stability under certain conditions and the harshness of some deprotection methods.

In the context of Boc/Bzl SPPS, which relies on acid-labile protecting groups, S-benzyl is compatible with the repetitive TFA treatments used for Boc removal. However, its final removal typically requires strong acids like HF or TFMSA researchgate.net. Compared to other cysteine protecting groups, S-benzyl is generally more acid-labile than tert-butyl (tBu) but more acid-stable than trityl (Trt) or monomethoxytrityl (Mmt). This differential lability allows for selective deprotection strategies. For instance, Trt and Mmt can often be removed with milder acidic conditions (e.g., 1% TFA) or iodine, while S-benzyl requires stronger acids.

Hydrogenolytic methods are often favored for their selectivity, as they primarily target benzyl-type protecting groups without significantly affecting many other common protecting groups, provided the catalyst is not poisoned by sulfur rsc.org.

Orthogonal Protecting Group Chemistry with Z Cys Bzl Oh

Compatibility with Nα-Protecting Groups (e.g., Benzyloxycarbonyl (Z), Boc, Fmoc)

The utility of Z-Cys(Bzl)-OH in peptide synthesis is intrinsically linked to the compatibility of its S-benzyl (Bzl) protecting group with commonly employed Nα-protecting groups, such as Benzyloxycarbonyl (Z), tert-Butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc). These Nα-protecting groups are essential for preventing unwanted reactions at the amino terminus during peptide chain elongation.

The Benzyloxycarbonyl (Z or Cbz) group, historically significant, is typically removed by catalytic hydrogenation or strong acidolysis (e.g., HBr in acetic acid) rsc.orgug.edu.plresearchgate.net. The S-benzyl group, on the other hand, is primarily acid-labile, commonly removed by trifluoroacetic acid (TFA) peptide.com. While both Z and Bzl groups are acid-labile, their differential lability can sometimes be exploited, though they are not considered a strictly orthogonal pair in many contexts.

More relevant to modern peptide synthesis are the Boc and Fmoc strategies. In the Boc/benzyl (B1604629) (Boc/Bn) strategy, the Boc group is removed by moderate acid (TFA), while benzyl-based side-chain protecting groups, including S-benzyl, also require acidolysis, often with stronger conditions like anhydrous HF peptide.comiris-biotech.de. This lack of strict orthogonality can be managed by exploiting differences in acid lability, where Boc is removed under milder TFA conditions than some benzyl derivatives.

The Fmoc/tert-butyl (Fmoc/tBu) strategy offers a more pronounced orthogonality. The Fmoc group is base-labile, typically removed by piperidine (B6355638) peptide.comiris-biotech.de. Side-chain protecting groups like tert-butyl (tBu) or trityl (Trt) are acid-labile. The S-benzyl group, being acid-labile, integrates well into Fmoc/tBu chemistry. This allows for the selective removal of the Fmoc group using base without affecting the S-benzyl protection, and conversely, the S-benzyl group can be removed using acid without disturbing the Fmoc group (if it were still present). This compatibility is crucial for strategies requiring selective manipulation of the peptide chain.

| Nα-Protecting Group | Cysteine S-Protecting Group | Typical Deprotection Reagent for Nα | Typical Deprotection Reagent for S-Bzl | Orthogonality |

| Z (Cbz) | Benzyl (Bzl) | HBr/AcOH, H₂/Pd | HF, HBr/AcOH | Limited |

| Boc | Benzyl (Bzl) | TFA | HF, strong TFA | Moderate |

| Fmoc | Benzyl (Bzl) | Piperidine | TFA | High |

Strategies for Differential Deprotection of Multiple Protecting Groups

The principle of orthogonality is paramount in peptide synthesis, especially when dealing with peptides containing multiple cysteine residues that require selective modification or disulfide bond formation. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the sequential deprotection of specific functional groups without affecting others rsc.orgpeptide.comiris-biotech.de.

The S-benzyl (Bzl) group on cysteine is characteristically acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (B1312306) (TIS) peptide.comnih.gov. This acid lability makes it compatible with strategies employing base-labile Nα-protecting groups like Fmoc. For instance, in Fmoc solid-phase peptide synthesis (SPPS), repetitive cycles of Fmoc removal using piperidine are performed. Subsequently, at the final cleavage step, TFA is used to remove acid-labile side-chain protecting groups, including the S-benzyl group peptide.comiris-biotech.de.

Other cysteine protecting groups, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), trityl (Trt), and tert-butyl (tBu), exhibit different labilities. Acm is typically removed by iodine or mercury(II) salts; Mob and Trt are acid-labile but often removed under milder conditions than benzyl; tBu is also acid-labile peptide.comnih.govsigmaaldrich.combachem.com. The selection of orthogonal protecting groups allows for a stepwise approach. For example, one might choose to remove an acid-labile group like Trt with mild TFA, then a base-labile group like Fmoc, and finally an iodine-labile group like Acm, or vice versa, depending on the desired sequence of reactions sigmaaldrich.comnih.govnih.gov.

The S-benzyl group's moderate acid lability positions it as a useful component in multi-dimensional protection schemes. Its removal can be orchestrated relative to other acid-labile groups or orthogonal base-labile groups to achieve selective deprotection of specific cysteine residues.

Sequential Protecting Group Removal for Disulfide Bond Formation

The controlled formation of disulfide bonds is a critical aspect of synthesizing many biologically active peptides and proteins, as these bonds dictate higher-order structures and stability rsc.orgwikipedia.orgresearchgate.net. Sequential disulfide bond formation relies on the use of orthogonally protected cysteine residues.

The S-benzyl (Bzl) group plays a role in these strategies by protecting the cysteine thiol until its selective deprotection is required. Typically, after the completion of peptide synthesis and removal of Nα-protecting groups, the S-benzyl group can be cleaved using acidic conditions, such as TFA peptide.com. This deprotection liberates the free thiol group of cysteine.

For sequential disulfide bond formation, peptides are often synthesized incorporating cysteine residues with different protecting groups. For example, a peptide might contain Cys(Bzl), Cys(Acm), and Cys(Trt).

First Disulfide Bond: If Cys(Bzl) and Cys(Trt) are to form the first disulfide bond, the Trt group could be selectively removed using mild acid, followed by oxidation. Alternatively, if Cys(Bzl) is to be deprotected first, it can be treated with TFA, and the resulting free thiol can be oxidized.

Second Disulfide Bond: Subsequently, another pair of cysteine residues, perhaps protected as Cys(Acm), could have their protecting groups removed (e.g., with iodine) and then oxidized to form the second disulfide bond.

The key is the differential lability of the protecting groups. The S-benzyl group, being acid-labile, is typically removed in the later stages of synthesis or during final cleavage, often alongside other acid-labile side-chain protecting groups peptide.com. Its removal under acidic conditions, followed by oxidation (e.g., air oxidation, iodine, or other mild oxidants), allows for the formation of a disulfide bond. The sequence of deprotection and oxidation steps is carefully designed based on the protecting groups used for each cysteine residue to ensure the correct regiochemistry of the disulfide linkages.

Table of Common Cysteine Protecting Groups and Deprotection Methods:

| Protecting Group | Typical Deprotection Reagent(s) | Orthogonality to Fmoc/Piperidine | Orthogonality to Boc/TFA | Notes |

| Benzyl (Bzl) | TFA, HF | Yes (acid-labile) | Moderate (acid-labile) | Commonly used, acid-labile. Can be removed during final TFA cleavage. |

| Trityl (Trt) | TFA, mild acid | Yes (acid-labile) | Yes (acid-labile) | Highly acid-labile, often removed under milder TFA conditions than benzyl. Useful for on-resin cyclization. |

| Acm | I₂, Hg(OAc)₂, Tl(OAc)₃ | Yes (oxidative/metal-labile) | Yes (oxidative/metal-labile) | Stable to TFA and piperidine. Removed by iodine or mercury salts. |

| Mob | TFA, HF, thioanisole/DTNP | Yes (acid-labile) | Moderate (acid-labile) | Similar to benzyl but generally more labile to acid. |

| tBu | TFA | Yes (acid-labile) | Yes (acid-labile) | Commonly used in Fmoc/tBu strategy. Acid-labile. |

| Mmt | TFA (1% in DCM/TIS) | Yes (acid-labile) | Yes (acid-labile) | More acid-labile than Trt, useful for selective on-resin cyclizations. |

| STmp | DTT (in DMF/NMM) | Yes (reductive-labile) | Yes (reductive-labile) | Removed by reducing agents like DTT. Fast and efficient removal. |

| SIT / MOT | DTT | Yes (reductive-labile) | Yes (reductive-labile) | Disulfide-based protecting groups, removed by reducing agents. Compatible with Fmoc/tBu SPPS. |

| Phacm | Penicillin amidohydrolase | Yes (enzymatic) | Yes (enzymatic) | Orthogonal due to enzymatic cleavage, also removable by oxidative conditions like Acm. |

Compound Name Table:

this compound: N-Benzyloxycarbonyl-S-benzyl-L-cysteine

Z: Benzyloxycarbonyl

Boc: tert-Butyloxycarbonyl

Fmoc: 9-fluorenylmethoxycarbonyl

Bzl: Benzyl

Bn: Benzyl

tBu: tert-Butyl

Trt: Trityl (Triphenylmethyl)

Acm: Acetamidomethyl

Mob: 4-Methoxybenzyl

Mmt: 4-Methoxytrityl

STmp: 2-mercapto-2-methylpropanoic acid derivative

SIT: sec-isoamyl mercaptan

MOT: 2-methyloxolane-3-thiol

Phacm: S-Phenylacetamidomethyl

TFA: Trifluoroacetic Acid

TIS: Triisopropylsilane

DTT: Dithiothreitol

NMM: N-Methylmorpholine

HF: Hydrogen Fluoride (B91410)

Advanced Research and Methodological Studies Involving Z Cys Bzl Oh

Racemization Studies of Z-Cys(Bzl)-OH Active Esters

A significant area of investigation for this compound has been its pronounced tendency to undergo racemization when its carboxyl group is activated for peptide bond formation. Active esters of this compound are particularly susceptible to racemization, a phenomenon that can compromise the stereochemical integrity of a synthetic peptide. rsc.orgrsc.org This susceptibility is notably higher compared to many other amino acid derivatives, making it a subject of detailed mechanistic studies. rsc.org

The mechanism by which this compound active esters racemize has been a topic of considerable debate and study. While the formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization in many N-acyl amino acids, studies on this compound derivatives suggest a different primary mechanism. prepchem.com

Further evidence for the enolization mechanism comes from deuterium (B1214612) isotope effect studies. When the α-hydrogen was replaced with deuterium, a significant isotope effect (kH/kD of 2.1) was observed for the racemization of a dipeptide active ester, Z-Gly-(α-²H)-L-Cys(Bzl)-ONp, in the presence of a base. prepchem.com This indicates that the rate-determining step of the racemization process is the removal of the α-proton, which is characteristic of an enolization mechanism. prepchem.com

An alternative but related mechanism, termed "isoracemisation" or a "conducted-tour mechanism," has also been proposed. This mechanism suggests that racemization can occur without the α-hydrogen exchanging with the solvent. rsc.org Studies using N-benzyloxycarbonyl-S-benzyl-L-cysteine pentachlorophenyl ester in a non-polar solvent with deuterated methanol (B129727) showed that near-complete racemization occurred with only minimal deuterium exchange at the α-carbon. rsc.org This suggests a process where the base abstracts the proton and "guides" it back to the opposite face of the resulting carbanion within a tight ion pair, leading to racemization without significant solvent exchange. rsc.orgrsc.org The unusual optical lability is attributed not just to a simple electron-withdrawing effect by the sulfur atom, but to a stabilizing interaction of the sulfur with the negative charge developed at the α-carbon.

The choice of the sulfur-protecting group on the cysteine side chain has a profound impact on the rate of racemization. The S-benzyl (Bzl) group, in particular, has been shown to confer a high susceptibility to racemization compared to other protecting groups.

Studies comparing various S-protecting groups during peptide synthesis have consistently shown that derivatives like Fmoc-Cys(Bzl)-OH lead to significant levels of racemization. For instance, in one study, the use of an S-benzyl group resulted in 5.3% racemization, which is considered high for peptide synthesis. oup.com In contrast, other protecting groups demonstrated superior performance in maintaining stereochemical purity under similar conditions.

The electronic properties of the protecting group play a crucial role. It has been observed that increasing the electron-donating character of substituents on benzyl-type protecting groups can decrease the rate of racemization. tcichemicals.com However, steric factors are also important. The table below summarizes the racemization levels observed for various cysteine S-protecting groups in a model peptide synthesis, highlighting the relative performance of the S-benzyl group.

| S-Protecting Group | Abbreviation | Racemization Level (%) | Reference |

|---|---|---|---|

| Benzyl (B1604629) | Bzl | 5.3% | oup.com |

| Trityl | Trt | Higher than Dpm | oup.com |

| Diphenylmethyl | Dpm | 1.2% | oup.com |

| 4,4′-Dimethoxydiphenylmethyl | Ddm | 0.8% | oup.com |

| 4-Methoxybenzyloxymethyl | MBom | 0.4% | oup.com |

These findings underscore that while the S-benzyl group is a classic protecting group, its use in contexts sensitive to racemization, such as in the activation of C-terminal cysteine residues, requires careful consideration. Modern, more sterically hindered or electronically modified protecting groups often provide better stereochemical outcomes. oup.com

Computational and Theoretical Investigations

To complement experimental findings, computational and theoretical studies have provided deeper insights into the intrinsic properties of this compound and related cysteine-containing peptides. These studies help to rationalize observed chemical behaviors, such as acidity and the lability of protecting groups.

Computational chemistry has been employed to study the gas-phase acidity and conformational landscapes of cysteine-containing peptides. prepchem.com While many studies focus on simpler model peptides rather than specifically on this compound, they provide fundamental understanding applicable to it. The gas-phase acidity, which reflects the intrinsic properties of the molecule without solvent effects, can be quantified by calculating the Gibbs free energy change (ΔG) for deprotonation. prepchem.comoup.com

Theoretical calculations using density functional theory (DFT), for example at the B3LYP/6-311+G(d,p) level, have been used to determine the gas-phase acidities of polyalanine peptides with a single cysteine residue. prepchem.com These studies show that the position of the cysteine residue within the peptide chain significantly influences acidity; N-terminal cysteine peptides are generally more acidic than C-terminal ones. tandfonline.com

The removal of the S-benzyl protecting group is typically achieved under strong acid conditions, a process whose efficiency is directly related to the stability of the carbocation formed during cleavage. Computational studies have been instrumental in understanding the acid lability of a range of cysteine protecting groups, including the S-benzyl group. tcichemicals.com

The acid-catalyzed removal proceeds via protonation of the sulfur atom, followed by the cleavage of the S-C bond to release the free thiol and a carbocation derived from the protecting group. The stability of this carbocation is paramount. A mechanistic study using DFT calculations (B3LYP/6-31G(d,p)) examined the stability of carbocations generated from various protecting groups, including benzyl (Bzl), diphenylmethyl (Dpm), and triphenylmethyl (Trityl, Trt). tcichemicals.com

The stability of these carbocations increases with the ability to delocalize the positive charge, following the general trend: primary benzylic (ArCH₂⁺) < secondary benzylic (Ar₂CH⁺) < tertiary benzylic (Ar₃C⁺). tcichemicals.com This trend directly correlates with the observed acid lability; groups that form more stable carbocations are cleaved under milder acidic conditions. The S-benzyl group forms a primary benzylic cation, which is relatively unstable, explaining why its removal requires harsh conditions like anhydrous HF. nih.gov In contrast, groups like Trityl are highly acid-labile because they form the very stable triphenylmethyl cation. tcichemicals.com These computational models, which correlate calculated carbocation stability with experimental cleavage conditions, provide a rational basis for the design and selection of protecting groups with tailored acid lability. tcichemicals.comkarger.com

Synthesis and Applications of this compound Derivatives in Specialized Chemical Contexts

Beyond its direct use in stepwise peptide synthesis, this compound serves as a versatile starting material for the preparation of various derivatives that have specialized applications in peptide chemistry and beyond.

One key application is in the synthesis of peptide fragments intended for subsequent coupling, a strategy known as convergent synthesis. This compound has been incorporated into numerous protected peptide fragments. For example, it was a key component in the landmark synthesis of the nonapeptide hormone oxytocin (B344502), where the intermediate Z-Cys(Bzl)-Tyr-Ile-Gln-Asn-Cys(Bzl)-Pro-Leu-Gly-NH₂ was constructed before final deprotection and cyclization. karger.com Similarly, derivatives such as N-(N-benzyloxycarbonyl-S-benzyl-L-cysteinyl)glycine ethyl ester have been synthesized as building blocks for larger peptides. prepchem.com

Enzymatic methods have also been used to create derivatives. In one notable example, papain was used to catalyze the condensation of this compound with H-Gly-NHBzh to produce the dipeptide derivative Z-Cys(Bzl)-Gly-NHBzh. This product then served as a precursor in the synthesis of an isoglutathione derivative, demonstrating the utility of this compound in chemoenzymatic strategies. tandfonline.com

Furthermore, the carboxyl group of this compound can be reduced to form the corresponding aldehyde, Z-Cys(Bzl)-H. thieme-connect.de This N-protected amino aldehyde is a valuable synthetic intermediate. Peptide aldehydes are potent inhibitors of cysteine and serine proteases and are used in the design of enzyme inhibitors. thieme-connect.de However, these aldehyde derivatives are themselves prone to racemization, particularly during purification by chromatography. thieme-connect.de

Synthesis of Boc-Cys(Bzl)-4-AAP via EDC/HOBt Coupling

The coupling of a protected amino acid to an amine is a fundamental reaction in peptide chemistry. The use of carbodiimide (B86325) coupling agents, particularly in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), is a well-established method to facilitate amide bond formation efficiently while minimizing side reactions such as racemization. peptide.com A methodological study illustrating this is the synthesis of Boc-Cys(Bzl)-4-AAP, where the N-Boc protected S-benzyl-cysteine is coupled to 4-aminoantipyrine (B1666024) (4-AAP).

The reaction is typically performed in a suitable organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). orgsyn.org 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is used as the activating agent. orgsyn.org The process begins with the activation of the carboxylic acid group of Boc-Cys(Bzl)-OH by EDC. This forms a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization. The addition of HOBt mitigates this issue by trapping the activated acid as an OBt ester. peptide.com This active ester is more stable than the O-acylisourea and reacts cleanly with the primary amine of 4-aminoantipyrine to form the desired amide bond with a low risk of epimerization. peptide.comorgsyn.org

Table 1: Components in EDC/HOBt Coupling for Boc-Cys(Bzl)-4-AAP Synthesis

| Component | Chemical Name | Role in the Reaction |

| Boc-Cys(Bzl)-OH | N-tert-butoxycarbonyl-S-benzyl-L-cysteine | The amino acid component providing the carboxylic acid group. |

| 4-AAP | 4-Aminoantipyrine | The amine component to be acylated. |

| EDC-HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Coupling agent; activates the carboxylic acid. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive; acts as a racemization suppressant by forming a more stable active ester intermediate. peptide.com |

| DIEA | N,N-Diisopropylethylamine | An organic base used to neutralize hydrochloride salts and maintain an optimal pH for the coupling reaction. orgsyn.org |

| DMF/DCM | Dimethylformamide / Dichloromethane | Aprotic polar solvents used to dissolve reactants and facilitate the reaction. orgsyn.org |

This coupling methodology is not only central to creating specific peptide-like molecules but is also a cornerstone of solid-phase peptide synthesis for adding successive amino acids to a growing peptide chain. bachem.com

Functionalization of Supports with Cysteine Derivatives

In solid-phase peptide synthesis (SPPS), the first amino acid is covalently attached, or "functionalized," onto an insoluble polymeric support (resin). thieme-connect.de This allows for the growing peptide chain to be retained on the solid support while excess reagents and byproducts are washed away after each coupling step. thieme-connect.de Cysteine derivatives, including this compound, can be used for this initial functionalization, although in modern SPPS, Fmoc-protected amino acids are more common. peptide.comtu-darmstadt.de

The choice of protecting groups for the cysteine derivative is critical. The thiol group of cysteine is highly reactive and must be protected to prevent undesired side reactions, such as disulfide bond formation, during peptide assembly. bachem.com The S-benzyl group of this compound provides stable protection under the conditions of both Boc- and Fmoc-based SPPS. peptide.com

The functionalization process involves a coupling reaction between the carboxylic acid of the protected amino acid and a reactive group on the resin (e.g., a hydroxyl group on Wang resin or a chloromethyl group on Merrifield resin). This esterification or alkylation is often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or EDC, sometimes with a catalyst like 4-(dimethylamino)pyridine (DMAP) for hydroxyl-functionalized resins. peptide.com The stability of the S-benzyl protecting group ensures the thiol moiety remains inert throughout the subsequent cycles of deprotection and coupling required to build the full peptide sequence.

Table 2: Comparison of Commonly Used Protected Cysteine Derivatives in Peptide Synthesis

| Cysteine Derivative | N-α Protection | S-thiol Protection | Typical Synthetic Strategy |

| This compound | Benzyloxycarbonyl (Z) | Benzyl (Bzl) | Solution-phase synthesis; Boc-based SPPS. peptide.com |

| Boc-Cys(Bzl)-OH | tert-butoxycarbonyl (Boc) | Benzyl (Bzl) | Boc-based SPPS. sigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | 9-Fluorenylmethoxycarbonyl (Fmoc) | Trityl (Trt) | Fmoc-based SPPS. tu-darmstadt.de |

| Fmoc-Cys(Acm)-OH | 9-Fluorenylmethoxycarbonyl (Fmoc) | Acetamidomethyl (Acm) | Orthogonal protection for selective disulfide bond formation. bachem.comtu-darmstadt.de |

The S-benzyl group is typically removed at the final stage of synthesis during the cleavage of the peptide from the resin, often using very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or through methods like sodium in liquid ammonia (B1221849) reduction. rsc.orgnih.gov

Development of Modified Peptides and Analogues Utilizing this compound

This compound has been instrumental in the synthesis of numerous biologically active peptides and their analogues. The robust nature of the Z and Bzl protecting groups allows for their use in complex synthetic routes, particularly in convergent or fragment-based strategies where protected peptide segments are synthesized separately and then joined together. thieme-connect.de

One notable example is its use as a precursor in the synthesis of vasopressin analogues. The protected pentapeptide Z-Asn-Cys(Bzl)-Pro-Lys(Tos)-Gly-NH2 was a key intermediate in nuclear magnetic resonance studies aimed at elucidating the three-dimensional structure of lysine-vasopressin. pnas.org The use of this compound was also a feature in early, historically significant syntheses of peptide hormones like oxytocin, where the S-benzyl group provided the necessary thiol protection. thieme-connect.dersc.org

More recent research has shown that Cys(Bzl)-protected tripeptides exhibit apoptotic (cell-death-inducing) activity, highlighting the role of this building block in developing peptides with potential therapeutic applications. rsc.org Furthermore, this compound has been incorporated into larger, more complex structures, such as an octapeptide with the sequence Phe-Tpr-Cys(Bzl)-Trp-Cys, demonstrating its continued utility in modern peptide chemistry. google.com The stability of the S-benzyl group allows for the selective deprotection and modification of other parts of the molecule before the final, global deprotection of the cysteine residue.

Table 3: Examples of Modified Peptides and Analogues Synthesized Using this compound

| Peptide/Analogue | Sequence/Description | Research Finding/Application | Citation(s) |

| Lysine-Vasopressin Precursor | Z-Asn-Cys(Bzl)-Pro-Lys(Tos)-Gly-NH₂ | Used as a key intermediate for NMR structural studies of the hormone lysine-vasopressin. | pnas.org |

| Oxytocin Analogues | Peptides containing Cys(Bzl) residues | The S-benzyl protecting group was crucial in the historical synthesis of oxytocin and its analogues. | thieme-connect.dersc.org |

| Apoptotic Tripeptides | Tripeptides incorporating a Cys(Bzl) moiety | Found to display apoptotic activity, suggesting potential for therapeutic development. | rsc.org |

| Synthetic Octapeptide | Phe-Tpr-Cys(Bzl)-Trp-Cys... | Demonstrates the use of Cys(Bzl) in the liquid-phase synthesis of longer peptide chains. | google.com |

These studies underscore the enduring importance of this compound as a versatile and reliable building block for constructing modified peptides with diverse and complex functionalities.

Q & A

Basic Research Questions

Q. How can Z-Cys(Bzl)-OH be synthesized and purified for peptide synthesis applications?

- Methodology:

- Synthesis: this compound is typically synthesized via the benzylation of cysteine’s thiol group followed by N-protection with benzyloxycarbonyl (Z) groups. Reaction conditions (e.g., pH, temperature) must be optimized to minimize side reactions like disulfide formation .

- Purification: Column chromatography using silica gel and a gradient of ethyl acetate/hexane is standard. Confirmation of purity requires HPLC (C18 column, UV detection at 214 nm) and mass spectrometry (expected [M+H]⁺ = 345.41) .

- Key Data:

- Melting Point: 94–96°C .

- LogP: 3.69 (indicative of moderate hydrophobicity, critical for solubility in organic solvents) .

Q. What analytical techniques are essential for characterizing this compound in experimental workflows?

- Methodology:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify benzyl group positions and stereochemistry (e.g., δ 7.3 ppm for aromatic protons, δ 3.8 ppm for methylene groups) .

- Chiral HPLC: Ensures enantiomeric purity (>99%) by comparing retention times to known standards .

- Elemental Analysis: Confirms molecular formula (C₁₈H₁₉NO₄S) with <0.3% deviation .

Q. How should this compound be stored to maintain stability in long-term studies?

- Methodology:

- Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the benzyl thioether group .

- Monitor degradation via periodic TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in peptide coupling reactions be resolved?

- Methodology:

- Hypothesis Testing: Compare coupling efficiency using different activating agents (e.g., HOBt vs. COMU) under standardized conditions (DMF solvent, 0°C to RT) .

- Data Analysis: Use LC-MS to quantify unreacted starting material and byproducts (e.g., diketopiperazine formation). Statistical tools (ANOVA) identify significant variables (e.g., reaction time, base choice) .

- Case Study: reports optimized coupling yields (>85%) with DIC/HOAt in DCM, conflicting with reports using HATU. Replicate both protocols to isolate solvent/base effects .

Q. What strategies mitigate racemization risks when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodology:

- Low-Temperature Coupling: Perform reactions at 4°C to slow base-induced racemization .

- Racemization Assay: Use Marfey’s reagent to derivatize hydrolyzed peptide fragments; HPLC detects D-isomer contamination (<1% acceptable) .

- Alternative Protecting Groups: Compare this compound with Trt- or Acm-protected cysteine derivatives for racemization rates .

Q. How does this compound’s benzyl group influence its role in designing enzyme-resistant peptide analogs?

- Methodology:

- Enzymatic Assays: Incubate this compound-containing peptides with proteases (e.g., trypsin, chymotrypsin) and monitor degradation via MALDI-TOF MS. Benzyl groups sterically hinder enzyme active sites, increasing half-life .

- Molecular Dynamics (MD) Simulations: Model interactions between the benzyl moiety and protease subsites (e.g., hydrophobic pockets in HIV-1 protease) to predict resistance .

Q. What experimental controls are critical when studying this compound’s optical properties in nanomaterials?

- Methodology:

- Control Samples: Synthesize analogs lacking the benzyl group (e.g., Z-Cys-OH) to isolate its contribution to photoluminescence or catalytic activity .

- Spectroscopic Validation: UV-Vis (λmax ~280 nm for aromatic groups) and fluorescence quenching assays assess aggregation-induced emission (AIE) effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for this compound across solvents?

- Methodology:

- Reproducibility Protocol: Prepare saturated solutions in DMSO, DMF, and THF; quantify solubility via gravimetric analysis after 24 h stirring .

- Variable Identification: Trace impurities (e.g., residual benzyl chloride) may alter solubility. Purity checks via NMR and elemental analysis are mandatory .

Synthesis Optimization Table

| Parameter | Optimal Condition | Impact on Yield | Source |

|---|---|---|---|

| Activating Agent | DIC/HOAt | 85–90% coupling efficiency | |

| Solvent | DCM (0°C) | Minimizes racemization | |

| Purification Method | Silica gel (EtOAc/Hex 3:7) | ≥98% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.